苯甲酸苄酯-6-氨基烟酸酯

描述

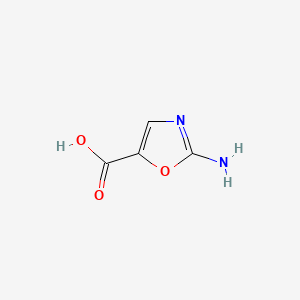

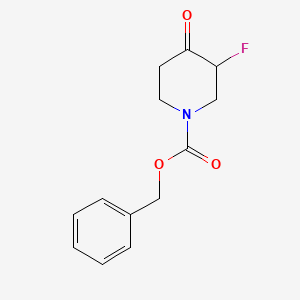

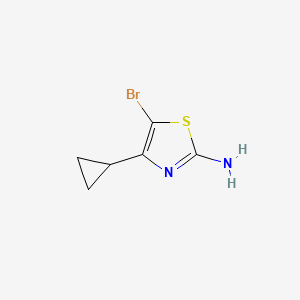

Benzyl 6-aminonicotinate is a chemical compound with the molecular formula C13H12N2O2 . Its average mass is 228.247 Da and its monoisotopic mass is 228.089874 Da .

Synthesis Analysis

Benzyl 6-aminonicotinate can be synthesized from 6-aminonicotinic acid and benzyl bromide . The reaction is stirred at room temperature overnight .Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 6-aminonicotinate are not detailed in the search results, it’s worth noting that the compound can participate in various chemical reactions due to the presence of the benzyl group and the 6-aminonicotinate moiety .Physical And Chemical Properties Analysis

Benzyl 6-aminonicotinate has a density of 1.2±0.1 g/cm3, a boiling point of 420.5±30.0 °C at 760 mmHg, and a flash point of 208.1±24.6 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 3.05 .科学研究应用

1. 抗血栓特性

苯甲酸苄酯-6-氨基烟酸酯衍生物因其抗血栓特性而受到探索。例如,发现苯甲磺酰胺在血小板计数测定中显着增加效力,从而开发出 AZD1283 等抗血栓药物 (Bach 等人,2013)。

2. 电催化应用

苯甲酸苄酯-6-氨基烟酸酯已用于某些化合物的电催化羧化,展示了其在化学合成过程中的潜力。这包括将 2-氨基-5-溴吡啶转化为 6-氨基烟酸 (Feng 等人,2010)。

3. 化学分析和光谱学

在光谱研究中,苯甲酸苄酯-6-氨基烟酸酯已被用来了解化学化合物中的溶剂变色和质子化,有助于分析不同条件下的化学行为 (Dogra, 2005)。

4. 水解研究

已经研究了苯甲酸苄酯-6-氨基烟酸酯的水解行为,提供了对其在不同 pH 环境中的稳定性和反应动力学的见解 (Wang & Patel, 1986)。

5. 抗寄生虫特性

还对苯甲酸苄酯-6-氨基烟酸酯衍生物的潜在抗寄生虫特性进行了研究,证明了对利什曼原虫等寄生虫的活性 (Delmas 等人,2002)。

6. 电合成

苯甲酸苄酯-6-氨基烟酸酯已用于 6-氨基烟酸的电合成,突出了其在温和条件下促进化学转化的作用 (Gennaro 等人,2004)。

7. 分子结构和合成

对苯甲酸苄酯-6-氨基烟酸酯衍生物的合成和分子结构的研究有助于我们了解它们的化学性质和在各个领域的潜在应用 (Hwang 等人,2006)。

8. 抗增殖活性

已经对苯甲酸苄酯-6-氨基烟酸酯衍生物的抗增殖活性进行了研究,表明在癌症研究中具有潜在应用 (Liszkiewicz 等人,2003)。

9. HIV-1 抑制

已经研究了苯甲酸苄酯-6-氨基烟酸酯衍生物对 HIV-1 抑制的影响,显示出在开发新的抗病毒药物方面的前景 (Nesterova 等人,2021)。

10. 抗病毒活性

一些苯甲酸苄酯-6-氨基烟酸酯衍生物显示出抗病毒活性,为开发新的抗病毒剂提供了基础 (Hu 等人,2008)。

安全和危害

作用机制

Target of Action

Benzyl 6-aminonicotinate, also known as Benzyl nicotinate , is primarily used as a rubefacient and vasodilator . It is often used in combination with analgesics in topical preparations .

Mode of Action

It is known to act as a catalyst in cyclic voltammetry, but the exact mechanism by which it facilitates electron transfer needs further investigation.

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c to maintain its stability and efficacy.

Result of Action

It is used in combination with analgesics to treat various conditions such as back pain, bursitis, osteoarthritis, periarthritis, rheumatism, sciatica, spondylosis, and acute nonspecific tenosynovitis . .

Action Environment

The action, efficacy, and stability of Benzyl 6-aminonicotinate can be influenced by various environmental factors. For instance, its storage conditions can significantly impact its stability and efficacy . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

属性

IUPAC Name |

benzyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFRFMFRNZBTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672352 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-aminonicotinate | |

CAS RN |

935687-49-3 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

Methanone](/img/structure/B581994.png)

![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)